molecular formula C22H26Cl2N2O2 B13904110 FXR antagonist 2

FXR antagonist 2

Cat. No.: B13904110
M. Wt: 421.4 g/mol
InChI Key: JKVAYBFEPNTKDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FXR antagonist 2, also known as Compound A-26, is a diarylamide derivative that functions as a moderate antagonist of the farnesoid X receptor (FXR). FXR is a member of the nuclear receptor family involved in regulating bile acid, lipid, and glucose homeostasis. This compound is primarily used in research related to hyperlipidemia and type 2 diabetes .

Preparation Methods

The synthesis of FXR antagonist 2 involves several steps, including the preparation of starting materials, reaction conditions, and purification processes. The general synthetic route includes the following steps:

Chemical Reactions Analysis

FXR antagonist 2 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Pyridine, acetic anhydride.

Scientific Research Applications

FXR antagonist 2 has several scientific research applications, including:

Mechanism of Action

FXR antagonist 2 exerts its effects by binding to the farnesoid X receptor and inhibiting its activity. FXR is a nuclear receptor that regulates the expression of genes involved in bile acid, lipid, and glucose metabolism. By antagonizing FXR, this compound disrupts the normal signaling pathways, leading to changes in gene expression and metabolic processes . The molecular targets and pathways involved include the FXR/SHP signal axis and the regulation of genes such as CYP7A1 and SREBP-1c .

Properties

Molecular Formula

C22H26Cl2N2O2

Molecular Weight

421.4 g/mol

IUPAC Name

N-(3-tert-butyl-4-hydroxyphenyl)-2,6-dichloro-4-(cyclopentylamino)benzamide

InChI

InChI=1S/C22H26Cl2N2O2/c1-22(2,3)16-10-14(8-9-19(16)27)26-21(28)20-17(23)11-15(12-18(20)24)25-13-6-4-5-7-13/h8-13,25,27H,4-7H2,1-3H3,(H,26,28)

InChI Key

JKVAYBFEPNTKDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2Cl)NC3CCCC3)Cl)O

Origin of Product

United States

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